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Compound of Interest

Compound Name:
4-(2-Fluorophenyl)-1,3-thiazol-2-

amine

Cat. No.: B121780 Get Quote

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a

"privileged structure" due to its prevalence in a variety of clinically successful drugs. This guide

provides a comparative analysis of key clinical trial data for prominent drugs based on this

scaffold: Dasatinib, a multi-targeted kinase inhibitor used in the treatment of leukemia; Alpelisib,

a PI3Kα-specific inhibitor for certain types of breast cancer; and CYC116, an investigational

Aurora kinase inhibitor. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective comparison of their performance and

underlying mechanisms.

Dasatinib: A Second-Generation Tyrosine Kinase
Inhibitor
Dasatinib (marketed as Sprycel) is a potent oral inhibitor of multiple tyrosine kinases, including

BCR-ABL and SRC family kinases. It is a standard of care for chronic myeloid leukemia (CML)

and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Comparison with Imatinib in Newly Diagnosed Chronic
Phase CML (DASISION Trial)
The DASISION trial was a pivotal phase 3 study that compared the efficacy and safety of

Dasatinib with Imatinib as a first-line treatment for patients with newly diagnosed chronic-phase

CML (CML-CP).[1][2]
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Table 1: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (12-Month Follow-up)

Efficacy Endpoint
Dasatinib (100 mg
once daily)

Imatinib (400 mg
once daily)

p-value

Confirmed Complete

Cytogenetic

Response (cCCyR)

77% 66% 0.007

Major Molecular

Response (MMR)
46% 28% <0.0001

Progression to

Accelerated/Blast

Phase

1.9% 3.5% -

Source: Kantarjian, H., et al. (2010). The New England Journal of Medicine.[3]

Table 2: Safety Profile of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (18-Month Follow-

up)

Adverse Event (Grade 3/4)
Dasatinib (100 mg once
daily)

Imatinib (400 mg once
daily)

Neutropenia 22% 20%

Thrombocytopenia 19% 10%

Anemia 11% 7%

Pleural Effusion (any grade) More frequent with Dasatinib Less frequent with Imatinib

Source: Blood (2010) 116 (21): 1141.[4]

Experimental Protocol: DASISION Trial (NCT00481247)
Study Design: A phase 3, open-label, randomized, multinational study.[1]

Patient Population: 519 patients with newly diagnosed CML-CP.[3]
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Inclusion Criteria: Newly diagnosed Philadelphia chromosome-positive CML in the chronic

phase.

Exclusion Criteria: Prior treatment for CML, except for hydroxyurea or anagrelide.

Treatment Arms:

Dasatinib: 100 mg orally once daily.[3]

Imatinib: 400 mg orally once daily.[3]

Primary Endpoint: Confirmed complete cytogenetic response (cCCyR) by 12 months.[3]

Secondary Endpoints: Major molecular response (MMR), time to cCCyR and MMR,

progression-free survival (PFS), and overall survival (OS).[3]

Statistical Analysis: The primary endpoint was analyzed using the Cochran-Mantel-Haenszel

test. Time-to-event endpoints were analyzed using the Kaplan-Meier method and log-rank

test.
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Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways

and reducing cancer cell proliferation.
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Caption: Workflow of the DASISION clinical trial.

Alpelisib: A First-in-Class PI3Kα Inhibitor
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Alpelisib (marketed as Piqray) is an orally bioavailable, alpha-specific phosphatidylinositol 3-

kinase (PI3K) inhibitor. It is approved for use in combination with fulvestrant for the treatment of

postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal

growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast

cancer.

Comparison with Placebo in HR+/HER2- Advanced
Breast Cancer (SOLAR-1 Trial)
The SOLAR-1 trial was a phase 3 study evaluating the efficacy and safety of Alpelisib plus

fulvestrant in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast

cancer that had progressed on or after aromatase inhibitor treatment.[5][6]

Table 3: Efficacy of Alpelisib + Fulvestrant vs. Placebo + Fulvestrant in PIK3CA-Mutant Cohort

Efficacy
Endpoint

Alpelisib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

11.0 months 5.7 months 0.65 (0.50-0.85) 0.00065

Overall

Response Rate

(ORR)

35.7% 16.2% - <0.001

Source: André F, et al. (2019). The New England Journal of Medicine.[7]

Table 4: Common Grade 3/4 Adverse Events in the SOLAR-1 Trial (PIK3CA-Mutant Cohort)

Adverse Event (Grade 3/4)
Alpelisib + Fulvestrant
(n=169)

Placebo + Fulvestrant
(n=172)

Hyperglycemia 36.7% 0.6%

Rash 9.5% 0.6%

Diarrhea 6.5% 0.6%
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Source: André F, et al. (2019). The New England Journal of Medicine.[7]

Experimental Protocol: SOLAR-1 Trial (NCT02437318)
Study Design: A phase 3, randomized, double-blind, placebo-controlled study.[5][6]

Patient Population: 572 men and postmenopausal women with HR+/HER2- advanced breast

cancer. Patients were screened for PIK3CA mutation status.[8]

Inclusion Criteria: HR+/HER2- advanced breast cancer, progression on or after aromatase

inhibitor therapy, and ECOG performance status of 0 or 1.[5]

Exclusion Criteria: Prior treatment with fulvestrant, chemotherapy for advanced disease, or

any PI3K/AKT/mTOR inhibitor.[5]

Treatment Arms:

Alpelisib (300 mg orally once daily) + Fulvestrant (500 mg intramuscularly on days 1 and

15 of cycle 1, then every 28 days).[5]

Placebo + Fulvestrant.[5]

Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.[7]

Secondary Endpoints: Overall survival (OS), overall response rate (ORR), clinical benefit

rate, and safety.[5]

Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test.
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Caption: Alpelisib specifically inhibits the alpha isoform of PI3K, blocking the PI3K/AKT/mTOR

signaling pathway.
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Caption: Workflow of the SOLAR-1 clinical trial.
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CYC116: An Investigational Aurora Kinase Inhibitor
CYC116 is an orally bioavailable small molecule that inhibits Aurora kinases A and B, as well

as VEGFR2. It has been investigated in a Phase I clinical trial for patients with advanced solid

tumors. As a drug in early-stage development, direct comparative data from large-scale trials

are not available. Therefore, its profile is compared here with another clinical-stage Aurora

kinase inhibitor, Alisertib (MLN8237), to provide context. This is not a head-to-head

comparison.

Table 5: Profile of CYC116 vs. Alisertib (Aurora A Kinase Inhibitor)

Feature CYC116 Alisertib (MLN8237)

Primary Targets Aurora A, Aurora B, VEGFR2 Aurora A

Phase of Development Phase I completed Multiple Phase I/II/III trials

Reported Efficacy Signal

(Phase I)

Not explicitly reported in

publicly available data

Partial responses observed in

various tumor types

Dose-Limiting Toxicities (DLTs)
Not explicitly reported in

publicly available data

Stomatitis, neutropenia,

mucositis

Source: ClinicalTrials.gov NCT00560716, various publications on Alisertib.[9][10]

Experimental Protocol: CYC116 Phase I Trial
(NCT00560716)

Study Design: A phase I, open-label, dose-escalation study.[9]

Patient Population: Patients with incurable advanced solid tumors that did not respond to

conventional therapy.[9]

Inclusion Criteria: Age ≥18 years, ECOG performance status 0-2, adequate organ function.

[9]

Exclusion Criteria: Untreated or progressive CNS metastasis, concurrent radiotherapy or

other investigational agents.[9]
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Treatment: CYC116 administered orally. The specific dosing schedule and escalation

scheme are detailed in the full protocol.

Primary Objectives: To determine the maximum tolerated dose (MTD) and the dose-limiting

toxicities (DLTs) of CYC116.

Secondary Objectives: To evaluate the pharmacokinetic profile and to assess for any

preliminary evidence of anti-tumor activity.

Signaling Pathway and Experimental Workflow

Cancer Cell

Aurora Kinase A

Centrosome Separation

Mitotic Spindle Assembly

Aurora Kinase B Cytokinesis

VEGFR2
Angiogenesis

Proper Mitosis

Tumor Growth

CYC116

Inhibits

Inhibits

Inhibits

Click to download full resolution via product page

Caption: CYC116 inhibits Aurora kinases and VEGFR2, disrupting mitosis and angiogenesis.
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Caption: Workflow of a typical Phase I dose-escalation trial for a drug like CYC116.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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